4-Amino-3-(3-methylcyclohexyl)butanoic acid
Description
4-Amino-3-(3-methylcyclohexyl)butanoic acid is a γ-aminobutyric acid (GABA) analog featuring a 3-methylcyclohexyl substituent at the β-position of its butanoic acid backbone. This structural modification distinguishes it from classical GABA derivatives like baclofen, as the cyclohexyl group introduces steric bulk and enhanced lipophilicity. The compound is often utilized as a hydrochloride salt (CAS: 2089277-68-7) with a molecular formula of C₁₁H₂₂ClNO₂ and a molecular weight of 235.75 g/mol . It serves as a versatile small-molecule scaffold in medicinal chemistry research, particularly for probing GABA receptor interactions or optimizing pharmacokinetic properties such as blood-brain barrier permeability .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-amino-3-(3-methylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-8-3-2-4-9(5-8)10(7-12)6-11(13)14/h8-10H,2-7,12H2,1H3,(H,13,14) |
InChI Key |
IOSWYBHTPCSHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(CC(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3-methylcyclohexyl)butanoic acid typically involves the reaction of 3-methylcyclohexanone with a suitable amine, followed by a series of chemical transformations to introduce the amino and butanoic acid groups. One common method involves the use of reductive amination, where 3-methylcyclohexanone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(3-methylcyclohexyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Amino-3-(3-methylcyclohexyl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(3-methylcyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Baclofen (4-Amino-3-(4-chlorophenyl)butanoic Acid)
Baclofen, a well-characterized GABAB receptor agonist, shares structural homology with the target compound but substitutes the cyclohexyl group with a 4-chlorophenyl moiety. Key distinctions include:
- Pharmacological Activity : Baclofen’s R-enantiomer exhibits potent GABAB agonism, reducing spasticity via central nervous system pathways . In contrast, the 3-methylcyclohexyl analog’s receptor affinity remains understudied, though its lipophilic cyclohexyl group may enhance membrane permeability .
- Physicochemical Properties : Baclofen’s aqueous solubility is pH-dependent and moderate (~2.5 mg/mL), while the cyclohexyl derivative’s solubility is likely lower due to increased hydrophobicity. However, its hydrochloride salt formulation improves solubility for laboratory use .
- Clinical Relevance : Baclofen is FDA-approved for intrathecal administration in spasticity management , whereas the cyclohexyl variant is restricted to preclinical research .
Fluorophenibut (4-Amino-3-(4-fluorophenyl)butanoic Acid)
Fluorophenibut introduces a 4-fluorophenyl group, balancing electronic effects and lipophilicity. Notable comparisons:
- Bioactivity : Fluorophenibut (CAS: 741217-33-4) demonstrates anxiolytic properties via GABAergic pathways, akin to phenibut, but with enhanced metabolic stability due to fluorine’s electronegativity .
- Stereochemistry: The R-enantiomer of fluorophenibut shows higher receptor binding affinity, mirroring baclofen’s stereospecificity .
4-Amino-3-(2-thienyl)butanoic Acid
This derivative replaces the aromatic/cyclohexyl group with a thienyl heterocycle (CAS: 98593-59-0). Key differences:
- Molecular Weight : Lower mass (185.24 g/mol ) due to the smaller thienyl substituent, which may influence pharmacokinetic profiles .
4-Amino-3-(4-methylphenyl)butanoic Acid
The 4-methylphenyl variant (CAS: Not explicitly stated; ChemSpider ID: 44852) introduces a hydrophobic methyl group without halogenation. Differences include:
Biological Activity
4-Amino-3-(3-methylcyclohexyl)butanoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is primarily investigated for its pharmacological properties, particularly in the context of neurological disorders and metabolic pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems, particularly through the modulation of acetylcholine levels. The compound functions as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission in the brain. This mechanism is particularly relevant in the treatment of Alzheimer's disease and other cognitive disorders.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable bioavailability due to its ability to cross the blood-brain barrier. This property is essential for compounds aimed at treating central nervous system disorders. Studies have shown that the compound undergoes phase I metabolic reactions, including oxidation and reduction, facilitated by cytochrome P450 enzymes .
Neuroprotective Effects
Research has demonstrated that this compound possesses neuroprotective properties. In vitro studies using neuronal cell cultures have shown that this compound can protect neurons from oxidative stress and apoptosis induced by neurotoxic agents. The neuroprotective effects are believed to be mediated through the enhancement of mitochondrial function and reduction of reactive oxygen species (ROS) production .
Anticancer Activity
In addition to its neuroprotective effects, there is emerging evidence suggesting that this compound may exhibit anticancer properties. Preliminary studies indicate that the compound can induce apoptosis in various cancer cell lines by disrupting cellular metabolism and inducing DNA damage. The specific pathways involved in this action are still under investigation.
Case Studies
- Alzheimer's Disease Model : A study conducted on transgenic mice models for Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function as measured by maze tests. The treated group showed significant reductions in amyloid plaque formation compared to controls .
- Cancer Cell Line Study : In vitro studies on human glioblastoma cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. The study concluded that this compound could be further explored as a potential therapeutic agent against glioblastoma.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
